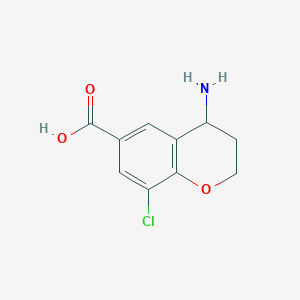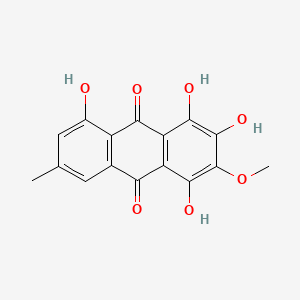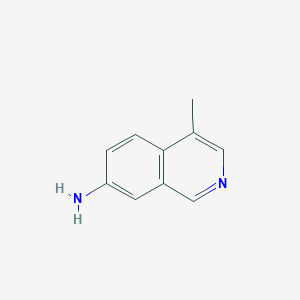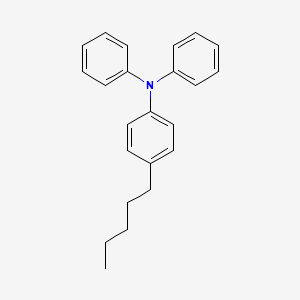
4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride is a chemical compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring is formed through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Chlorination: The chromane derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated chromane is subjected to amination using ammonia or an amine derivative to introduce the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and chloro groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromane derivatives, quinones, and reduced forms of the compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, dyes, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, oxidative stress responses, and inflammatory pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
- 4-Amino-6-chlorochromane-8-carboxylic acid
- 4-Amino-8-quinoline carboxamides
- 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
Comparison: 4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10ClNO3 |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
4-amino-8-chloro-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14) |
Clave InChI |
ASWNMJDSHOAUIG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1N)C=C(C=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)


![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)






